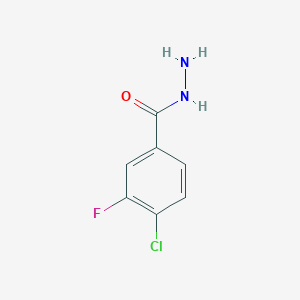

4-Chloro-3-fluorobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-3-fluorobenzohydrazide is a chemical compound that belongs to the class of organic compounds known as hydrazides . It is used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Synthesis Analysis

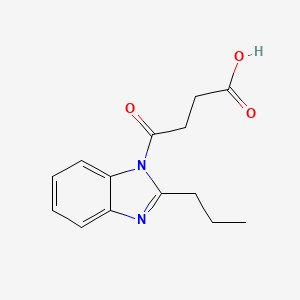

4-Chloro-3-fluorobenzohydrazide is synthesized and characterized by physical and spectral methods . It is available in powder form .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluorobenzohydrazide is represented by the InChI code:1S/C7H6ClFN2O/c8-5-2-1-4 (3-6 (5)9)7 (12)11-10/h1-3H,10H2, (H,11,12) . The molecular weight of this compound is 188.59 .

Wissenschaftliche Forschungsanwendungen

Building Block in Organic Synthesis

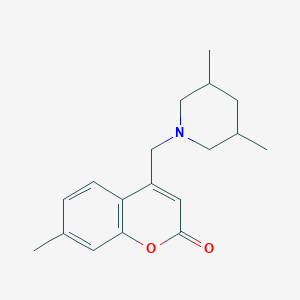

4-Chloro-3-fluorobenzohydrazide serves as a precursor in the synthesis of various heterocyclic compounds. It is highlighted for its role in the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are crucial in drug discovery due to their wide range of biological activities (Křupková et al., 2013).

Antimicrobial Activities

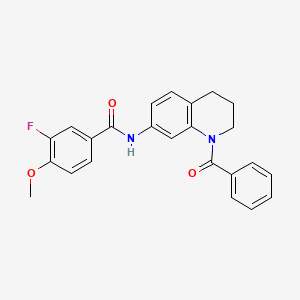

Derivatives of 4-Chloro-3-fluorobenzohydrazide have been synthesized to evaluate their antimycobacterial activity. For instance, substituted methylene/ethylene 4-fluorophenylhydrazide derivatives demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv. Among these, a particular compound showed the highest inhibitory activity, suggesting the potential of 4-Chloro-3-fluorobenzohydrazide derivatives in treating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Role in Chemical Reactions

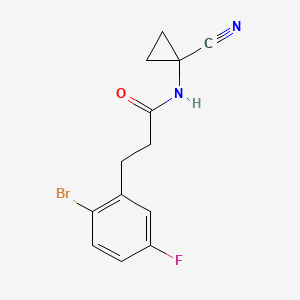

The compound's derivatives play a crucial role in various chemical reactions. For example, they are involved in the synthesis of new fluorinated Schiff bases derived from 1,2,4-triazoles, indicating their significance in creating compounds with potential antiproliferative effects against human cancer cell lines (Kumar et al., 2013). Furthermore, the synthesis of new pyrazole- and isoxazole-based heterocycles from 4-Chloro-3-fluorobenzohydrazide derivatives demonstrates their versatility in producing compounds with anti-HSV-1 and cytotoxic activities (Dawood et al., 2011).

Safety And Hazards

4-Chloro-3-fluorobenzohydrazide is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Relevant Papers One relevant paper discusses the synthesis and characterization of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol . This research could provide insights into the potential applications of 4-Chloro-3-fluorobenzohydrazide in the synthesis of such complexes.

Eigenschaften

IUPAC Name |

4-chloro-3-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHINITWLUJWRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluorobenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2740877.png)

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)

![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)

![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2740895.png)

![4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740897.png)